molecular formula C20H16N2O4 B3461760 N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide

Cat. No.: B3461760
M. Wt: 348.4 g/mol
InChI Key: LLMDJGQLYRTMJD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is an organic compound with a complex aromatic structure It is characterized by the presence of a nitro group and a benzamide moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common method involves the reaction of 4-methylphenol with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate 4-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with aniline derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-[4-(4-methylphenoxy)phenyl]-3-aminobenzamide, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and the inhibition of specific enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitro group and a benzamide moiety

Properties

IUPAC Name

N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-5-9-18(10-6-14)26-19-11-7-16(8-12-19)21-20(23)15-3-2-4-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDJGQLYRTMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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